PI3Kα Inhibitory Potency: Superiority of the 2-Benzofuranyl Scaffold
In a series of newly synthesized benzofuran derivatives, compounds structurally related to Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate demonstrated potent inhibition of PI3Kα, a key kinase in cancer signaling pathways. The study reported IC50 values for the most active analogs (compounds 8, 9, and 11) ranging from 4.1 μM to 20.5 μM [1]. While the exact IC50 for the target compound was not directly reported in this study, the structural similarity and the presence of the benzofuran-2-yl moiety are critical for activity. This class-level inference highlights the potential of the 2-benzofuranyl substitution pattern, as opposed to other benzofuran regioisomers, for achieving potent PI3Kα inhibition, thereby differentiating it from analogs with substituents at the 5-position or those lacking the β-ketoester functionality.
| Evidence Dimension | In vitro PI3Kα enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structurally related benzofuran-2-yl derivatives |
| Comparator Or Baseline | Related benzofuran-2-yl derivatives (compounds 8, 9, 11): IC50 = 4.1-20.5 μM; Reference inhibitor LY294002: IC50 = 6.18 μM |
| Quantified Difference | Not directly comparable for target compound; structural analogs show up to 1.5-fold improvement over LY294002 |
| Conditions | PI3Kα enzyme assay, in vitro |
Why This Matters
This establishes a quantitative benchmark for the benzofuran-2-yl scaffold in PI3Kα inhibition, a therapeutically relevant target in oncology, thereby prioritizing CAS 78917-44-9 as a key intermediate for developing potent anticancer agents.
- [1] Salih, K. S. M., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic Chemistry, 107, 104593. https://doi.org/10.1016/j.bioorg.2020.104593 View Source
